4-(Difluoromethoxy)thiophene-2-carboxylic acid

Medicinal Chemistry Drug Design Lipophilicity

4-(Difluoromethoxy)thiophene-2-carboxylic acid (CAS: 1521416-94-3) is a fluorinated heterocyclic compound with the molecular formula C6H4F2O3S and a molecular weight of 194.16 g/mol. It belongs to the class of thiophene-2-carboxylic acid derivatives, distinguished by a difluoromethoxy (-OCF2H) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the thiophene ring.

Molecular Formula C6H4F2O3S
Molecular Weight 194.16 g/mol
Cat. No. B12073177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)thiophene-2-carboxylic acid
Molecular FormulaC6H4F2O3S
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1OC(F)F)C(=O)O
InChIInChI=1S/C6H4F2O3S/c7-6(8)11-3-1-4(5(9)10)12-2-3/h1-2,6H,(H,9,10)
InChIKeyTVPAJEBAKYOIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)thiophene-2-carboxylic acid: A Versatile Fluorinated Heterocyclic Building Block for Research and Development


4-(Difluoromethoxy)thiophene-2-carboxylic acid (CAS: 1521416-94-3) is a fluorinated heterocyclic compound with the molecular formula C6H4F2O3S and a molecular weight of 194.16 g/mol . It belongs to the class of thiophene-2-carboxylic acid derivatives, distinguished by a difluoromethoxy (-OCF2H) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the thiophene ring . The -OCF2H moiety is a privileged functional group in medicinal chemistry, known for imparting unique physicochemical properties including modulated lipophilicity (LogP = 2.31), enhanced metabolic stability, and conformational adaptability [1]. This compound serves as a key intermediate and building block in the synthesis of bioactive molecules for pharmaceutical research and as a component in advanced material applications [2].

Why Non-Fluorinated or Differently Substituted Thiophene-2-Carboxylic Acid Analogs Cannot Substitute for 4-(Difluoromethoxy)thiophene-2-carboxylic acid


The difluoromethoxy (-OCF2H) group at the 4-position confers distinct and non-interchangeable properties compared to other substituents, such as methoxy (-OCH3) or trifluoromethoxy (-OCF3), as well as to regioisomeric variants (e.g., 3-substituted analogs) [1]. Unlike the permanently lipophilic -OCF3 group or the purely electron-donating -OCH3 group, the -OCF2H moiety can interconvert between a polar and a highly lipophilic conformation, allowing it to act as an 'environmental adaptor' that modulates physicochemical properties in response to its molecular surroundings [2]. This conformational flexibility is critical for optimizing drug-target interactions and pharmacokinetic profiles. Furthermore, the 4-position substitution pattern creates a distinct electronic environment on the thiophene core, influencing reactivity in subsequent synthetic transformations compared to its 3-substituted regioisomers . Therefore, substituting this specific compound with a generic analog like 4-methoxythiophene-2-carboxylic acid would fundamentally alter the electronic properties, lipophilicity profile, and biological interactions of any resulting downstream molecule.

Quantifiable Differentiation of 4-(Difluoromethoxy)thiophene-2-carboxylic acid: A Comparative Evidence Guide for Scientific Selection


Conformational Polarity Switching: A Unique Physicochemical Advantage of the -OCF2H Group Over -OCH3 and -OCF3

The difluoromethoxy (-OCF2H) group is characterized by its ability to interconvert between polar and lipophilic conformations, a property not shared by its methoxy (-OCH3) or trifluoromethoxy (-OCF3) counterparts [1]. Bond vector analysis demonstrates that while -OCF3 is an intrinsically lipophilic unit and -OCH3 is primarily polar, the -OCF2H group acts as an 'environmental adaptor,' allowing a single compound to exhibit variable lipophilicity depending on its local molecular environment [2]. This property is crucial for traversing biological membranes while maintaining aqueous solubility.

Medicinal Chemistry Drug Design Lipophilicity Conformational Analysis

Regioisomeric Differentiation: 4-Substitution Offers Distinct Reactivity and Property Profile Compared to 3-Substituted Analogs

The position of the difluoromethoxy group on the thiophene ring (4-position vs. 3-position) leads to quantifiable differences in electronic properties and reactivity. The 4-substituted compound (target) places the -OCF2H group in a position with different resonance and inductive effects on the carboxylic acid moiety compared to the 3-substituted analog [1]. This results in a different pKa for the carboxylic acid group, influencing its behavior in coupling reactions and salt formation. The target compound's predicted pKa is ~3.5, whereas the 3-isomer is estimated at ~3.2 due to greater proximity of the electron-withdrawing group [2].

Synthetic Chemistry Regioselectivity Electronic Effects Heterocyclic Chemistry

Differential Application in Liquid Crystal Media: A Defined Niche Beyond Pharmaceutical Intermediates

Patent literature explicitly identifies thiophene derivatives containing a difluoromethyleneoxy (-CF2O-) bridge, a motif closely related to the -OCF2H group, as valuable components in liquid-crystalline media for electro-optical displays [1]. The specific compound 4-(difluoromethoxy)thiophene-2-carboxylic acid serves as a precursor for synthesizing such materials. Its unique combination of a polarizable sulfur heteroatom and a fluorinated alkoxy group contributes to desirable properties like high dielectric anisotropy and low viscosity, which are critical for fast-switching LCDs [2].

Liquid Crystals Materials Science Display Technology Electro-Optical Displays

Optimized Application Scenarios for 4-(Difluoromethoxy)thiophene-2-carboxylic acid Based on Quantifiable Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity and Metabolic Stability

When optimizing a lead compound, replacing a metabolically labile methoxy (-OCH3) group or a highly lipophilic trifluoromethoxy (-OCF3) group with a difluoromethoxy (-OCF2H) group is a standard strategy. 4-(Difluoromethoxy)thiophene-2-carboxylic acid provides a direct building block to introduce this 'privileged' motif [1]. Its use is specifically indicated when a compound series suffers from poor oral bioavailability due to high lipophilicity (where -OCF3 is unsuitable) or rapid oxidative metabolism (where -OCH3 is a liability). The -OCF2H group's conformational polarity switching [2] can help achieve the desired balance between permeability and solubility, as quantified by improved Lipinski's Rule of 5 compliance (e.g., maintaining LogP <5 and TPSA <140 Ų).

Synthesis of Advanced Liquid Crystal Monomers for High-Performance Electro-Optical Displays

This compound is a preferred precursor for synthesizing thiophene-based liquid crystal (LC) monomers containing a difluoromethyleneoxy bridge [3]. These monomers are used to formulate LC mixtures for active-matrix displays (e.g., LCD-TFT, LCOS) requiring fast response times and wide operating temperature ranges. The specific combination of the thiophene ring (providing high polarizability) and the fluorinated alkoxy group (providing high dielectric anisotropy, Δε) is crucial for achieving low-voltage operation and high contrast ratios in modern displays [4]. Procurement of this specific carboxylic acid is essential for chemists developing these advanced materials, as alternative non-fluorinated thiophenes or phenyl-based acids would not impart the required dielectric properties.

Developing Selective Kinase Inhibitors via Fragment-Based Drug Design (FBDD)

The thiophene-2-carboxylic acid core is a known fragment that binds to the hinge region of various kinases. The addition of the 4-difluoromethoxy substituent offers a distinct vector for probing the ribose pocket or solvent-exposed regions [5]. Its unique shape and electrostatic profile, compared to other 4-substituted analogs (e.g., 4-Cl, 4-OMe), can be leveraged to achieve selectivity within a kinase panel. The carboxylic acid handle allows for rapid elaboration to amides or esters for fragment growing or linking, making this specific building block a valuable tool in early-stage discovery efforts aimed at targets with well-characterized ATP-binding sites.

Agrochemical Research Requiring Enhanced Environmental Stability and Target-Specific Uptake

Fluorinated alkoxy groups are known to enhance the hydrolytic and metabolic stability of agrochemical agents, prolonging their half-life in the field [6]. The target compound serves as a versatile intermediate for synthesizing novel fungicides or herbicides. Its thiophene core and -OCF2H group can be engineered to improve cuticular penetration in target weeds or fungi, while the carboxylic acid moiety offers a site for further derivatization to optimize phloem mobility. Researchers would prioritize this specific building block over non-fluorinated analogs to engineer molecules with greater potency and longer duration of action under field conditions.

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